molecular formula C38H27N3O B388323 4-{[2,3-BIS({[1,1'-BIPHENYL]-4-YL})QUINOXALIN-6-YL]OXY}ANILINE

4-{[2,3-BIS({[1,1'-BIPHENYL]-4-YL})QUINOXALIN-6-YL]OXY}ANILINE

Cat. No.: B388323
M. Wt: 541.6g/mol
InChI Key: OBWCDZHDROWZBE-UHFFFAOYSA-N
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Description

4-{[2,3-BIS({[1,1'-BIPHENYL]-4-YL})QUINOXALIN-6-YL]OXY}ANILINE is a complex organic compound that features a quinoxaline core substituted with biphenyl groups and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,3-BIS({[1,1'-BIPHENYL]-4-YL})QUINOXALIN-6-YL]OXY}ANILINE typically involves multi-step organic reactions One common approach is the condensation of 2,3-diaminobiphenyl with a suitable diketone to form the quinoxaline coreFinally, the aniline moiety is introduced via nucleophilic substitution reactions .

Industrial Production Methods

These include optimizing reaction conditions for yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-{[2,3-BIS({[1,1'-BIPHENYL]-4-YL})QUINOXALIN-6-YL]OXY}ANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[2,3-BIS({[1,1'-BIPHENYL]-4-YL})QUINOXALIN-6-YL]OXY}ANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2,3-BIS({[1,1'-BIPHENYL]-4-YL})QUINOXALIN-6-YL]OXY}ANILINE depends on its application. In the context of OLEDs, the compound acts as an electron transport material, facilitating the movement of electrons through the device. The biphenyl groups enhance the compound’s electron affinity, while the quinoxaline core provides structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2,3-BIS({[1,1'-BIPHENYL]-4-YL})QUINOXALIN-6-YL]OXY}ANILINE is unique due to its specific substitution pattern, which imparts distinct electronic properties. The combination of biphenyl groups and the quinoxaline core results in a compound with high electron affinity and structural stability, making it particularly suitable for applications in organic electronics .

Properties

Molecular Formula

C38H27N3O

Molecular Weight

541.6g/mol

IUPAC Name

4-[2,3-bis(4-phenylphenyl)quinoxalin-6-yl]oxyaniline

InChI

InChI=1S/C38H27N3O/c39-32-19-21-33(22-20-32)42-34-23-24-35-36(25-34)41-38(31-17-13-29(14-18-31)27-9-5-2-6-10-27)37(40-35)30-15-11-28(12-16-30)26-7-3-1-4-8-26/h1-25H,39H2

InChI Key

OBWCDZHDROWZBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)OC5=CC=C(C=C5)N)N=C3C6=CC=C(C=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)OC5=CC=C(C=C5)N)N=C3C6=CC=C(C=C6)C7=CC=CC=C7

Origin of Product

United States

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